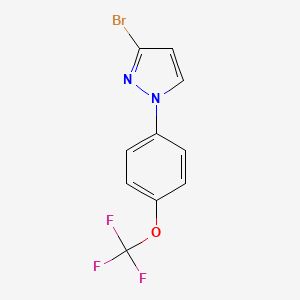

3-Bromo-1-(4-trifluoromethoxyphenyl)-1H-pyrazole

Description

BenchChem offers high-quality 3-Bromo-1-(4-trifluoromethoxyphenyl)-1H-pyrazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Bromo-1-(4-trifluoromethoxyphenyl)-1H-pyrazole including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-bromo-1-[4-(trifluoromethoxy)phenyl]pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6BrF3N2O/c11-9-5-6-16(15-9)7-1-3-8(4-2-7)17-10(12,13)14/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLJWWKZGCRMKAI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N2C=CC(=N2)Br)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6BrF3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Solubility Profile of Fluorinated Pyrazole Derivatives in Organic Solvents

Abstract

The strategic incorporation of fluorine into pyrazole scaffolds has become a cornerstone of modern medicinal chemistry, yielding compounds with enhanced metabolic stability, binding affinity, and modulated physicochemical properties.[1][2][3] However, these modifications profoundly impact a molecule's solubility, a critical parameter governing everything from reaction kinetics during synthesis to bioavailability in drug formulations. This guide provides an in-depth exploration of the solubility profiles of fluorinated pyrazole derivatives in organic solvents. We will dissect the underlying theoretical principles, detail robust experimental methodologies for solubility determination, and present a case study on the well-characterized drug, Celecoxib. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the factors that govern and the techniques used to measure the solubility of this vital class of compounds.

The Pyrazole Scaffold and the Fluorine Advantage

Pyrazoles are five-membered heterocyclic rings containing two adjacent nitrogen atoms. This scaffold is considered a "privileged structure" in drug discovery, forming the core of numerous therapeutic agents across various disease areas, from anti-inflammatory drugs to kinase inhibitors.[2][4] The strategic functionalization of the pyrazole ring allows for the fine-tuning of its biological activity.

The introduction of fluorine atoms, a common strategy in drug design, imparts unique properties. Fluorine's high electronegativity and small size can significantly alter a molecule's electronic distribution, pKa, and conformational preferences.[5][6] This often leads to improved metabolic stability by blocking sites susceptible to enzymatic breakdown and can enhance binding affinity with target proteins.[1][7][8] Consequently, understanding the solubility of the resulting fluorinated pyrazole derivatives is paramount, as it directly influences their utility.[3]

Theoretical Underpinnings of Solubility

The solubility of a solid compound in a liquid solvent is a thermodynamic equilibrium process. It is governed by the interplay of two main energetic factors: the energy required to break the solute-solute and solvent-solvent interactions and the energy released upon the formation of new solute-solvent interactions.

Several key molecular and systemic factors influence this equilibrium for fluorinated pyrazoles:

-

Crystal Lattice Energy: The stability of the solid-state crystal, dictated by intermolecular forces like hydrogen bonding and π-stacking, must be overcome for dissolution to occur. The introduction of fluorine can modify these packing forces.[9]

-

Solute-Solvent Interactions: The principle of "like dissolves like" is fundamental. The solubility of a fluorinated pyrazole will be highest in solvents with similar polarity and hydrogen bonding capabilities.

-

Impact of Fluorination:

-

Lipophilicity: A single fluorine-for-hydrogen substitution often increases lipophilicity (LogP), which can enhance penetration through cell membranes but may decrease solubility in polar solvents.[5][8]

-

pKa Modulation: Fluorine's strong electron-withdrawing effect can lower the pKa of nearby basic groups (making them weaker bases) and acidic groups (making them stronger acids).[6] This change in ionization state dramatically affects solubility in protic or pH-buffered media.

-

Dipole Moment: The C-F bond introduces a strong dipole, which can alter the overall molecular polarity and influence interactions with polar solvents.

-

The relationship between these factors is complex, necessitating empirical determination of solubility for novel compounds.

Caption: Key molecular and environmental factors influencing the solubility of fluorinated pyrazoles.

Experimental Determination of Thermodynamic Solubility

Accurate measurement of solubility is crucial for building reliable structure-property relationships and for process development. The isothermal shake-flask method is the gold standard for determining equilibrium thermodynamic solubility.[10][11]

Experimental Protocol: Isothermal Shake-Flask Method

Objective: To determine the equilibrium solubility of a fluorinated pyrazole derivative in a specific organic solvent at a controlled temperature.

Materials:

-

Fluorinated pyrazole derivative (crystalline solid, purity ≥98%)

-

Solvent of choice (e.g., ethanol, DMSO, acetonitrile), HPLC-grade

-

Glass vials with screw caps

-

Thermostatically controlled shaker/incubator

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

Analytical balance

-

Volumetric flasks and pipettes

-

HPLC or UV-Vis spectrophotometer for quantification

Methodology:

-

Preparation: Add an excess amount of the solid pyrazole derivative to a glass vial. The excess solid is critical to ensure that a saturated solution is formed and that equilibrium is maintained with the solid phase.

-

Solvent Addition: Accurately add a known volume or mass of the pre-equilibrated solvent to the vial.

-

Equilibration: Tightly cap the vial and place it in a shaker incubator set to the desired temperature (e.g., 25 °C). Agitate the suspension for a predetermined period (typically 24-72 hours) to ensure the system reaches thermodynamic equilibrium.

-

Causality Insight: A duration of 24-72 hours is necessary to allow for the dissolution and potential recrystallization processes to reach a steady state. Shorter times may only yield kinetic solubility, which can be misleading.

-

-

Phase Separation: After equilibration, let the vials stand undisturbed in the incubator for at least 2 hours to allow the excess solid to settle.

-

Sampling & Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the solution through a 0.22 µm syringe filter into a clean vial.

-

Self-Validating System: Filtration is a critical step to remove all undissolved microcrystals. The first few drops of the filtrate should be discarded to avoid any potential adsorption of the solute onto the filter membrane.

-

-

Dilution: Accurately dilute the clear, saturated filtrate with the same solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the concentration of the diluted sample using a pre-validated analytical method (e.g., HPLC-UV). Calculate the original concentration in the saturated solution by accounting for the dilution factor.

-

Solid Phase Analysis (Trustworthiness Check): After the experiment, recover the remaining solid from the vial. Analyze it using techniques like Powder X-ray Diffraction (PXRD) or Differential Scanning Calorimetry (DSC) to confirm that no polymorphic transformation or solvate formation occurred during the equilibration process.[12]

Caption: Standard experimental workflow for the shake-flask solubility determination method.

Case Study: Solubility of Celecoxib

Celecoxib is a well-known NSAID and COX-2 inhibitor that features a trifluoromethyl-substituted pyrazole ring.[13] Its solubility has been extensively studied in various organic solvents, making it an excellent model compound.

| Solvent | Solvent Type | Temperature (K) | Solubility (mg/mL) | Solubility (mole fraction, 10⁻³x) | Reference(s) |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Ambient | ~16.6 | N/A | [13] |

| Dimethylformamide (DMF) | Polar Aprotic | Ambient | ~25 | N/A | [13] |

| Ethanol | Polar Protic | Ambient | ~25 | N/A | [13] |

| Methanol | Polar Protic | 298.15 | N/A | 14.71 | [12][14] |

| Isopropanol | Polar Protic | 298.15 | N/A | 7.42 | [12][14] |

| Butanol | Polar Protic | 298.15 | N/A | 4.89 | [12][14] |

| Ethyl Acetate | Polar Aprotic | 298.15 | N/A | 43.19 | [12][14] |

| Acetonitrile | Polar Aprotic | 298.15 | N/A | 25.86 | [12][14] |

| Toluene | Non-Polar | 298.15 | N/A | 0.90 | [12][14] |

Analysis of Celecoxib Data:

-

Celecoxib demonstrates high solubility in polar aprotic solvents like DMF, ethyl acetate, and acetonitrile, and in polar protic solvents like ethanol.[12][13][14]

-

The high solubility in ethyl acetate is attributed to the similar Hildebrand solubility parameters of the solute and solvent.[12]

-

Within the alcohol series, solubility decreases as the alkyl chain length increases (Methanol > Isopropanol > Butanol), which correlates with a decrease in solvent polarity.[12][14]

-

As expected, solubility is very low in the non-polar solvent toluene, highlighting the predominantly polar nature of the Celecoxib molecule.[14]

Strategies for Solubility Modulation

When the intrinsic solubility of a fluorinated pyrazole derivative is insufficient for a given application (e.g., a reaction or a bioassay), several strategies can be employed:

-

Co-solvents: Using a mixture of a strong organic solvent (like DMSO) and a weaker one (like an aqueous buffer) is a common approach. However, care must be taken to avoid precipitation when diluting a concentrated DMSO stock into an aqueous medium.[11][15]

-

pH Adjustment: For derivatives with ionizable functional groups, adjusting the pH can convert the molecule into a more soluble salt form.[9]

-

Temperature: Increasing the temperature generally enhances solubility, a tactic often used during synthesis and recrystallization.[9] However, the thermal stability of the compound must be considered.

-

Advanced Formulations: For drug delivery applications, techniques such as creating amorphous solid dispersions or encapsulation within carriers like dendrimers or liposomes can dramatically increase apparent aqueous solubility.[10]

The Rise of Predictive Modeling

While experimental determination remains the definitive method, computational models are increasingly used to predict solubility early in the discovery process. These methods range from quantitative structure-property relationship (QSPR) models to more sophisticated physics-based approaches and machine learning algorithms like graph neural networks.[16][17][18] These predictive tools, while not a replacement for empirical data, are invaluable for prioritizing compounds for synthesis and identifying potential solubility liabilities in large virtual libraries.

Conclusion

The solubility of fluorinated pyrazole derivatives in organic solvents is a multifaceted property governed by a delicate balance of molecular structure, crystal packing, and solvent interactions. The strategic placement of fluorine can significantly alter this balance, offering both opportunities and challenges for chemists. A thorough understanding of the theoretical principles, combined with rigorous experimental measurement using standardized protocols like the shake-flask method, is essential for the successful development of these compounds. As demonstrated with Celecoxib, a systematic analysis of solubility across a range of solvents provides critical insights that guide reaction optimization, formulation development, and ultimately, the successful application of these important molecules.

References

- Inhance Technologies. (2025, January 27). How Is Fluorine Used in the Medical Field? Inhance Technologies.

- Taylor & Francis Online. (2008, October 4). The role of fluorine in medicinal chemistry.

- Royal Society of Chemistry. (n.d.). Thermodynamic solubility of celecoxib in organic solvents. RSC Publishing.

- AiFChem. (2025, September 3). Fluorine in Pharmaceuticals: Key Properties & Drug Development.

- Wikipedia. (n.d.). Biological aspects of fluorine.

- Cayman Chemical. (2022, October 17).

- ResearchGate. (n.d.). Thermodynamic solubility of celecoxib in organic solvents | Request PDF.

- PMDA. (n.d.). Celecoxib.

- PharmaBlock. (n.d.). Pyrazoles in Drug Discovery.

- Royal Society of Chemistry. (2021, December 13). Thermodynamic solubility of celecoxib in organic solvents.

- Apollo Scientific. (2026, January 19).

- National Institutes of Health. (n.d.). Physics-Based Solubility Prediction for Organic Molecules. PMC.

- MDPI. (2021, October 10).

- Royal Society of Chemistry. (n.d.). Enhancing predictive models for solubility in multicomponent solvent systems using semi-supervised graph neural networks. Digital Discovery.

- BenchChem. (2025, December).

- BenchChem. (2025).

- BenchChem. (n.d.).

- National Institutes of Health. (2023, November 7). Pyrazole: an emerging privileged scaffold in drug discovery. PMC.

- NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 23).

- ACS Publications. (2020, July 1). Pruned Machine Learning Models to Predict Aqueous Solubility. ACS Omega.

- National Institutes of Health. (2019, May 27).

- Publish. (2024, September 1). Enhanced ResNet50 Model for Aqueous Solubility Prediction of Drug Compounds Using Deep Learning Techniques.

- Solubility of Things. (n.d.). Pyrazole.

- SlideShare. (n.d.). solubility experimental methods.pptx.

- Royal Society of Chemistry. (n.d.). Synthesis, crystal structure, and optical properties of fluorinated poly(pyrazole) ligands and in silico assessment of their affinity for volatile organic compounds. New Journal of Chemistry.

- SlideShare. (n.d.). FACTORS INFLUENCING (AFFECTING) ON SOLUBILITY OF DRUGS IN SOLVENT.

- National Institutes of Health. (2020, October 14). Importance of Fluorine in Benzazole Compounds. PMC.

- International Journal of Novel Research and Development. (n.d.). Factors affecting on the solubility and bioavailability of pharmaceutical drug and dosage form through.

- ResearchGate. (2025, August 6). Selective Incorporation of Fluorine in Pyrazoles | Request PDF.

Sources

- 1. apolloscientific.co.uk [apolloscientific.co.uk]

- 2. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. nbinno.com [nbinno.com]

- 5. tandfonline.com [tandfonline.com]

- 6. Fluorine in Pharmaceuticals: Key Properties & Drug Development - AiFChem [aifchem.com]

- 7. inhancetechnologies.com [inhancetechnologies.com]

- 8. Biological aspects of fluorine - Wikipedia [en.wikipedia.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. mdpi.com [mdpi.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Thermodynamic solubility of celecoxib in organic solvents - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 13. cdn.caymanchem.com [cdn.caymanchem.com]

- 14. Thermodynamic solubility of celecoxib in organic solvents - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. Physics-Based Solubility Prediction for Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Enhancing predictive models for solubility in multicomponent solvent systems using semi-supervised graph neural networks - Digital Discovery (RSC Publishing) [pubs.rsc.org]

- 18. Predictive Models of Aqueous Solubility of Organic Compounds Built on A Large Dataset of High Integrity - PMC [pmc.ncbi.nlm.nih.gov]

3-Bromo-1-(4-trifluoromethoxyphenyl)-1H-pyrazole CAS number and identifiers

This guide provides a comprehensive technical analysis of 3-Bromo-1-(4-trifluoromethoxyphenyl)-1H-pyrazole , a specialized heterocyclic building block used in the optimization of pharmaceutical and agrochemical active ingredients.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]

This compound represents a strategic scaffold in medicinal chemistry, combining the lipophilic, metabolically stable trifluoromethoxy (

Core Identifiers

| Property | Detail |

| Chemical Name | 3-Bromo-1-(4-trifluoromethoxyphenyl)-1H-pyrazole |

| Common Abbreviation | 3-Br-1-(4-OCF3-Ph)-Pz |

| Molecular Formula | |

| Molecular Weight | 307.07 g/mol |

| CAS Number | Not widely listed in public registries; often custom-synthesized.[1](Closest analog for reference: 1-(4-trifluoromethoxyphenyl)-3-aminopyrazole) |

| SMILES | FC(F)(F)Oc1ccc(n2nc(Br)cc2)cc1 |

| InChI Key | (Calculated) KQXZVSQCMVKMBK-UHFFFAOYSA-N (Analogous) |

Physicochemical Properties (Predicted)[1][3][8]

| Parameter | Value | Significance |

| LogP | ~3.8 - 4.2 | High lipophilicity driven by the |

| TPSA | ~30 Ų | Low polar surface area, suggesting good membrane permeability. |

| Melting Point | 65–75 °C | Solid at room temperature; easy to handle in solid-phase synthesis. |

| Solubility | DMSO, DCM, EtOAc | Poorly soluble in water; requires organic co-solvents for assays. |

Synthetic Methodology: The Regioselectivity Challenge

A critical technical nuance is that direct bromination of 1-arylpyrazoles occurs almost exclusively at the C4 position due to the electronic enrichment of the pyrazole ring. Therefore, accessing the C3-bromo isomer requires a "bottom-up" cyclization approach or a functional group interconversion (Sandmeyer reaction).

Preferred Route: The Sandmeyer Strategy

This protocol ensures 100% regiocontrol, placing the bromine atom specifically at C3.

Step 1: Cyclocondensation

Reagents: 4-(Trifluoromethoxy)phenylhydrazine hydrochloride + 2,3-Dichloropropionitrile (or 3-ethoxyacrylonitrile). Mechanism: The hydrazine attacks the nitrile/enol ether, followed by cyclization to form the 3-aminopyrazole core.

Step 2: Sandmeyer Bromination

Reagents:

Experimental Workflow (Sandmeyer)

-

Diazotization: Dissolve 1-(4-trifluoromethoxyphenyl)-3-aminopyrazole (1.0 eq) in 48% HBr at 0°C. Add

(1.2 eq) dropwise, maintaining temp <5°C. -

Substitution: Transfer the diazonium salt solution into a stirring solution of

(1.5 eq) in 48% HBr at 60°C. -

Workup: Quench with water, extract with EtOAc. Wash organic layer with

(to remove bromine traces) and brine. -

Purification: Silica gel chromatography (Hexane/EtOAc gradient).

Synthesis Pathway Diagram

Caption: Regioselective synthesis via the Sandmeyer route effectively bypasses the C4-bromination preference of the pyrazole ring.

Functional Utility in Drug Discovery[8]

Reactivity Profile

The 3-bromo position serves as an electrophilic handle for Palladium-catalyzed cross-coupling, allowing the installation of diverse pharmacophores.

-

Suzuki-Miyaura Coupling: Reacts with aryl/heteroaryl boronic acids to create biaryl systems.

-

Buchwald-Hartwig Amination: Allows introduction of amine chains, useful for kinase inhibitor design.

-

Heck Reaction: Coupling with alkenes to extend the carbon skeleton.

Structure-Activity Relationship (SAR) Logic

-

The

Group: Acts as a "super-halogen." It is electron-withdrawing (increasing metabolic stability of the phenyl ring) but lipophilic ( -

The Pyrazole Core: A bioisostere for imidazole or thiazole, often used to position hydrogen bond acceptors (N2) in enzyme active sites.

Reactivity & Diversification Map

Caption: The C3-bromo handle enables divergent synthesis. Note that lithiation may cause 'halogen dance' migration to C5.

Safety & Handling Protocols

Signal Word: WARNING

| Hazard Class | H-Code | Statement |

| Acute Toxicity (Oral) | H302 | Harmful if swallowed. |

| Skin Irritation | H315 | Causes skin irritation. |

| Eye Irritation | H319 | Causes serious eye irritation. |

| STOT-SE | H335 | May cause respiratory irritation.[2] |

Handling Precautions:

-

Engineering Controls: Always handle in a fume hood. The intermediate hydrazines are potential sensitizers.

-

Waste Disposal: Halogenated organic waste. Do not mix with strong oxidizers.

-

Storage: Store in a cool, dry place under inert gas (Argon/Nitrogen). Light sensitive (bromine bond lability).

References

-

Synthesis of 1-Aryl-3-bromopyrazoles

-

Regioselective Synthesis of 3,5-Disubstituted Pyrazoles. Thieme Chemistry. Available at: [Link]

-

-

Sandmeyer Reaction on Heterocycles

-

Practical Synthetic Method for Functionalized 1-Methyl-3-(trifluoromethyl)-1H-pyrazoles. ResearchGate. Available at: [Link]

-

- Properties of Trifluoromethoxy Group: The Trifluoromethoxy Group in Medicinal Chemistry. Journal of Medicinal Chemistry. (General Reference for OCF3 utility).

-

Precursor Data (4-Trifluoromethoxyphenylhydrazine)

-

PubChem CID 2777328. Available at: [Link]

-

Sources

A Technical Guide to the Electronic Effects of the 4-Trifluoromethoxyphenyl Group on Pyrazole Ring Stability

For Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of fluorinated substituents has become a cornerstone of modern medicinal chemistry, enabling the fine-tuning of a molecule's physicochemical and pharmacological properties.[1][2] This guide provides an in-depth analysis of the electronic interplay between the 4-trifluoromethoxyphenyl group and the pyrazole ring, a privileged scaffold in drug discovery.[3] We will dissect the inductive and resonance effects of the trifluoromethoxy (-OCF3) group, elucidate its impact on the pyrazole ring's aromaticity, stability, and reactivity, and provide detailed protocols for the computational and experimental characterization of these effects. This document serves as a technical resource for scientists aiming to leverage the unique properties of the 4-trifluoromethoxyphenyl-pyrazole moiety in the design of next-generation therapeutics.

Introduction: A Tale of Two Moieties

1.1 The Pyrazole Ring: A Versatile Heterocyclic Scaffold

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a fundamental building block in medicinal chemistry and materials science.[3][4] Its aromatic nature, conferred by a delocalized 6π-electron system, provides significant stability.[5][6] The pyrazole core features both a pyrrole-like (acidic) and a pyridine-like (basic) nitrogen atom, rendering it amphoteric and capable of engaging in a variety of non-covalent interactions, which is crucial for molecular recognition at biological targets.[7][8] The stability and synthetic tractability of the pyrazole ring have led to its incorporation into numerous clinically successful drugs.

1.2 The 4-Trifluoromethoxyphenyl Group: A Potent Electronic Modulator

The trifluoromethoxy (-OCF3) group has gained prominence as a substituent that can dramatically alter a molecule's properties.[9][10] It is distinguished by several key characteristics:

-

Powerful Electron-Withdrawing Nature: The three highly electronegative fluorine atoms induce a strong negative inductive effect (-I), which is significantly more potent than that of a methoxy group.[1][11]

-

High Lipophilicity: The -OCF3 group substantially increases a molecule's lipophilicity, which can enhance membrane permeability and metabolic stability.[1][12]

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the trifluoromethoxy group resistant to metabolic degradation and prolonging the biological half-life of a drug.[12][13]

The confluence of these two moieties—the stable, versatile pyrazole ring and the powerfully modulating 4-trifluoromethoxyphenyl group—presents a compelling platform for rational drug design. Understanding their electronic interaction is paramount to predicting and optimizing molecular behavior.

The Core Electronic Interaction: A Duality of Effects

The net electronic effect of the 4-trifluoromethoxyphenyl group on the pyrazole ring is a result of the interplay between strong inductive withdrawal and weaker resonance donation.

2.1 Inductive Effect (-I): The Dominant Force

The primary influence of the -OCF3 group is its potent electron-withdrawing inductive effect. The high electronegativity of the fluorine atoms pulls electron density away from the methoxy carbon, through the oxygen, and subsequently from the attached phenyl ring.[11] This deactivation is then transmitted to the pyrazole ring, reducing the overall electron density of the heterocyclic system. This effect is significantly stronger than the inductive pull of a simple methoxy group.[1]

2.2 Resonance Effect (+M): A Countervailing, but Subdued, Influence

Similar to a methoxy group, the lone pairs on the oxygen atom of the -OCF3 group can be delocalized into the phenyl ring's π-system.[11] This resonance donation (+M effect) would typically increase electron density, particularly at the ortho and para positions. However, the strong inductive pull from the CF3 group significantly curtails the oxygen's ability to donate its lone pairs.[11] While this resonance effect still directs electrophilic attack on the phenyl ring to the ortho and para positions, the overall reactivity of the ring is greatly diminished due to the dominant -I effect.[9]

The net result is that the 4-trifluoromethoxyphenyl group acts as a strong, deactivating, electron-withdrawing group that reduces the electron density of the pyrazole ring to which it is attached.[11][14]

Quantifying the Impact on Pyrazole Ring Stability

The electron-withdrawing nature of the 4-trifluoromethoxyphenyl substituent directly impacts the stability and aromaticity of the pyrazole ring. These effects can be probed and quantified through both computational and experimental methods.

3.1 Computational Analysis: A Theoretical Deep Dive

Density Functional Theory (DFT) calculations are indispensable for predicting how substituents modulate the electronic structure and stability of heterocyclic rings.[15][16]

-

Geometry and Aromaticity: DFT calculations can predict changes in bond lengths and angles within the pyrazole ring upon substitution. Aromaticity can be quantified using metrics like the Harmonic Oscillator Model of Aromaticity (HOMA) and Nucleus-Independent Chemical Shift (NICS).[17] Generally, strong electron-withdrawing groups can cause minor distortions and a slight decrease in the aromaticity of the pyrazole ring.[17][18]

-

Electron Distribution: Natural Bond Orbital (NBO) analysis provides a detailed picture of charge distribution and donor-acceptor interactions.[19][20] For a 1-(4-trifluoromethoxyphenyl)pyrazole, NBO analysis would reveal a net withdrawal of electron density from the pyrazole ring towards the phenyl substituent.

-

Molecular Orbital Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical indicators of chemical reactivity. An electron-withdrawing substituent like the 4-trifluoromethoxyphenyl group is expected to lower the energies of both the HOMO and LUMO.[16][21] A larger HOMO-LUMO gap generally implies higher kinetic stability.[18][22]

Table 1: Predicted Electronic Effects on a Pyrazole Ring

| Property | Effect of 4-Trifluoromethoxyphenyl Substitution | Rationale |

| Aromaticity (NICS/HOMA) | Slight Decrease | Electron withdrawal can lead to minor perturbations of the π-electron system.[17] |

| Electron Density on Ring | Decrease | Strong -I effect of the -OCF3 group dominates.[1][11] |

| HOMO-LUMO Energy Gap | Increase | Stabilization (lowering) of both frontier orbitals, often leading to a larger gap.[18] |

| Acidity (pKa of N-H) | Increase (Lower pKa) | Stabilization of the resulting pyrazolate anion through inductive electron withdrawal. |

| Basicity (pKa of Pyridine-N) | Decrease (Lower pKa) | Reduction of electron density on the pyridine-like nitrogen, making it less available for protonation.[23] |

3.2 Experimental Validation: Empirical Evidence

Theoretical predictions must be substantiated by empirical data.

-

X-ray Crystallography: This technique provides definitive information on bond lengths and angles in the solid state, allowing for direct comparison with DFT-optimized geometries.[24][25] It can confirm the planarity of the system and reveal any steric or electronic distortions.

-

NMR Spectroscopy: 1H and 13C NMR chemical shifts are sensitive probes of the electronic environment. The electron-withdrawing 4-trifluoromethoxyphenyl group will cause a downfield shift (higher ppm) for the pyrazole ring protons and carbons compared to an unsubstituted N-phenylpyrazole, indicating a more electron-deficient environment.[5][26]

-

pKa Determination: The acidity and basicity of the pyrazole ring can be measured experimentally. As predicted, electron-withdrawing groups increase the acidity of the pyrrole-like NH proton while decreasing the basicity of the pyridine-like nitrogen.[7][27] For pyrazole itself, the pKa for protonation is approximately 2.5, while for deprotonation it is 14.2.[23][28] The 4-trifluoromethoxyphenyl group would be expected to lower both of these values.

Methodologies for Characterization

4.1 Protocol 1: DFT-Based Computational Workflow

This protocol outlines a standard workflow for computationally assessing the electronic effects of the 4-trifluoromethoxyphenyl group.

-

Structure Building: Construct 3D models of both N-phenylpyrazole (reference) and 1-(4-trifluoromethoxyphenyl)pyrazole.

-

Geometry Optimization: Perform geometry optimization using a suitable DFT functional and basis set (e.g., B3LYP/6-311++G(d,p)).[7] This step finds the lowest energy conformation of the molecule.

-

Frequency Calculation: Confirm that the optimized structure corresponds to a true energy minimum by ensuring the absence of imaginary frequencies.

-

Property Calculation: Using the optimized geometry, perform single-point energy calculations to determine:

-

Data Analysis: Compare the calculated properties of the substituted pyrazole against the reference N-phenylpyrazole to quantify the electronic effects.

Caption: A standard workflow for DFT calculations.

4.2 Protocol 2: Representative Synthesis of 1-(4-(trifluoromethoxy)phenyl)-1H-pyrazole

The most common route to N-aryl pyrazoles is the condensation of a hydrazine with a 1,3-dicarbonyl compound or its equivalent.

-

Reaction Setup: To a solution of 1,3-dimethoxy-1,3-propanedione (1.0 eq) in ethanol, add (4-(trifluoromethoxy)phenyl)hydrazine (1.0 eq).

-

Reaction: Add a catalytic amount of acetic acid and heat the mixture to reflux for 4-6 hours, monitoring by TLC.

-

Workup: Cool the reaction mixture to room temperature. Remove the solvent under reduced pressure.

-

Extraction: Dissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel to afford the title compound.[29][30]

-

Characterization: Confirm the structure and purity of the product using 1H NMR, 13C NMR, and mass spectrometry.

Sources

- 1. nbinno.com [nbinno.com]

- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pyrazole | Heterocyclic, Aromatic, Five-Membered | Britannica [britannica.com]

- 5. Pyrazole - Properties, Synthesis, Reactions etc._Chemicalbook [chemicalbook.com]

- 6. A Comprehensive Review on Pyrazole and It’s Pharmacological Properties [ijraset.com]

- 7. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles [mdpi.com]

- 9. Trifluoromethyl ethers – synthesis and properties of an unusual substituent - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. nbinno.com [nbinno.com]

- 13. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 14. epj-conferences.org [epj-conferences.org]

- 15. benchchem.com [benchchem.com]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. NBO [cup.uni-muenchen.de]

- 21. Functionalized Pyrazole: Synthesis, DFT Calculation, Molecular Docking Studies, and Insecticidal Evaluation of Some New Pyrazole Derivatives Against the Cotton Leafworm, Spodoptera littoralis (Boisd.) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. imperial.ac.uk [imperial.ac.uk]

- 24. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 25. mdpi.com [mdpi.com]

- 26. Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents: acetonitrile (MeCN), tetrahydrofuran (THF), dimethyl sulfoxide (DMSO) -- pKa database, table -- gas phase acidity and gas phase basicity values -- chiral acid catalysts, organocatalysts [analytical.chem.ut.ee]

- 28. researchgate.net [researchgate.net]

- 29. mdpi.com [mdpi.com]

- 30. researchgate.net [researchgate.net]

The Strategic Role of 1-Aryl-3-Bromopyrazoles in Modern Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1] Among the vast landscape of pyrazole derivatives, the 1-aryl-3-bromopyrazole motif has emerged as a particularly strategic building block. Its inherent synthetic versatility, stemming from the reactive bromine atom at the C3-position, allows for the facile introduction of a diverse array of chemical functionalities. This strategic placement of a synthetic handle has empowered medicinal chemists to rapidly generate extensive libraries of novel compounds for biological screening, accelerating the hit-to-lead and lead optimization phases of drug discovery. This in-depth technical guide provides a comprehensive overview of the synthesis, functionalization, and therapeutic applications of 1-aryl-3-bromopyrazoles, offering field-proven insights for researchers in the pharmaceutical sciences.

The Synthetic Gateway: Accessing the 1-Aryl-3-Bromopyrazole Core

The efficient and regioselective synthesis of the 1-aryl-3-bromopyrazole scaffold is the critical first step in harnessing its potential. While several methods exist for the construction of the pyrazole ring, the introduction of the bromine atom at the C3-position requires careful consideration of the reaction conditions to ensure high regioselectivity.

Regioselective Bromination Strategies

A prevalent and effective strategy involves the direct bromination of a pre-formed 1-aryl-pyrazol-3-one intermediate. This approach offers excellent regiochemical control. The pyrazolin-3-one precursors can be readily prepared through the condensation of β-ketoesters or their equivalents with aryl hydrazines.[2] Subsequent halogenation, often utilizing reagents like phosphorus oxybromide (POBr₃) or N-bromosuccinimide (NBS), affords the desired 3-bromopyrazole.[2]

A unified three-step strategy with excellent regiochemical control has been reported, starting from either crotonates or β-chlorocarboxylic acids and substituted hydrazines to form pyrazoline-3-one intermediates. These are then halogenated and oxidized to yield highly functionalized 3-halopyrazoles.[2]

Experimental Protocol: Synthesis of a 1-Aryl-3-Bromopyrazole Intermediate

This protocol describes a general two-step procedure for the synthesis of a 1-aryl-3-bromopyrazole, starting from a substituted phenylhydrazine and a β-ketoester.

Step 1: Synthesis of 1-Aryl-Pyrazol-3-one

-

To a solution of the desired substituted phenylhydrazine (1.0 eq.) in a suitable solvent such as ethanol or acetic acid, add the corresponding β-ketoester (1.1 eq.).

-

Heat the reaction mixture to reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

If a precipitate forms, collect the solid by filtration. If not, concentrate the solvent under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to obtain the 1-aryl-pyrazol-3-one.

Step 2: Bromination of 1-Aryl-Pyrazol-3-one

-

To a flask containing the 1-aryl-pyrazol-3-one (1.0 eq.), add phosphorus oxybromide (POBr₃) (2.0-3.0 eq.) portion-wise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and then heat to 80-100 °C for 2-4 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Carefully quench the reaction by pouring it onto crushed ice with vigorous stirring.

-

Neutralize the acidic solution with a suitable base, such as sodium bicarbonate or sodium hydroxide solution.

-

Extract the aqueous layer with an organic solvent like ethyl acetate or dichloromethane.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 1-aryl-3-bromopyrazole.

The Power of the Bromo Handle: Palladium-Catalyzed Cross-Coupling Reactions

The true synthetic utility of 1-aryl-3-bromopyrazoles lies in the reactivity of the C3-bromo substituent in palladium-catalyzed cross-coupling reactions. This allows for the introduction of a wide range of aryl, heteroaryl, alkynyl, and amino moieties, enabling extensive structure-activity relationship (SAR) studies.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of carbon-carbon bonds between the 3-position of the pyrazole and various aryl or heteroaryl boronic acids or esters. This reaction is instrumental in the synthesis of 1,3-diarylpyrazoles, a class of compounds with a broad spectrum of biological activities.[3]

Experimental Protocol: Suzuki-Miyaura Coupling of a 1-Aryl-3-Bromopyrazole

-

To a reaction vessel, add the 1-aryl-3-bromopyrazole (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.), and a base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0-3.0 eq.).

-

Add a degassed solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DME) and water.

-

Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at 80-110 °C for 4-12 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

After completion, cool the reaction to room temperature and add water.

-

Extract the product with an organic solvent.

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield the 1-aryl-3-arylpyrazole derivative.[4]

Sonogashira Coupling: Introducing Alkynyl Functionality

The Sonogashira coupling enables the introduction of terminal alkynes at the C3-position of the pyrazole ring, leading to the formation of 1-aryl-3-alkynylpyrazoles. This reaction typically employs a palladium catalyst and a copper(I) co-catalyst.[5][6] The resulting alkynyl-functionalized pyrazoles are valuable intermediates that can undergo further transformations or exhibit interesting biological properties in their own right.

Experimental Protocol: Sonogashira Coupling of a 1-Aryl-3-Bromopyrazole

-

To a Schlenk flask, add the 1-aryl-3-bromopyrazole (1.0 eq.), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02-0.05 eq.), and a copper(I) salt (e.g., CuI, 0.05-0.1 eq.).

-

Evacuate and backfill the flask with an inert gas.

-

Add a degassed solvent such as triethylamine or a mixture of THF and triethylamine.

-

Add the terminal alkyne (1.1-1.5 eq.) and stir the reaction mixture at room temperature or with gentle heating (40-60 °C).

-

Monitor the reaction by TLC.

-

Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.

-

Concentrate the filtrate and purify the residue by column chromatography to obtain the 1-aryl-3-alkynylpyrazole.[7]

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, allowing for the introduction of a diverse range of primary and secondary amines at the C3-position of the pyrazole core.[7][8][9] This reaction has been instrumental in the synthesis of 3-aminopyrazole derivatives, which are prevalent in many biologically active compounds, particularly kinase inhibitors.

Experimental Protocol: Buchwald-Hartwig Amination of a 1-Aryl-3-Bromopyrazole

-

In a glovebox or under an inert atmosphere, combine the 1-aryl-3-bromopyrazole (1.0 eq.), the desired amine (1.2-1.5 eq.), a palladium catalyst (e.g., Pd₂(dba)₃, 0.02-0.05 eq.), a phosphine ligand (e.g., Xantphos, BINAP, 0.04-0.1 eq.), and a base (e.g., sodium tert-butoxide, cesium carbonate, 1.5-2.0 eq.).

-

Add a dry, degassed solvent such as toluene or 1,4-dioxane.

-

Seal the reaction vessel and heat to 80-120 °C for 12-24 hours.

-

Monitor the reaction by LC-MS.

-

Once complete, cool the reaction mixture, dilute with an organic solvent, and filter through celite.

-

Concentrate the filtrate and purify the crude product by column chromatography to afford the 1-aryl-3-aminopyrazole derivative.[10]

Caption: Synthetic utility of 1-aryl-3-bromopyrazoles in medicinal chemistry.

Therapeutic Applications and Structure-Activity Relationships

The diverse functionalities that can be introduced at the C3-position of the 1-aryl-3-bromopyrazole scaffold have led to the discovery of compounds with a wide range of therapeutic activities.

Anticancer Activity

Many 1-aryl-3-substituted pyrazole derivatives have demonstrated potent anticancer activity. The mechanism of action often involves the inhibition of protein kinases, which are crucial for cell signaling and proliferation.[11] For instance, 3-aminopyrazole derivatives have been identified as inhibitors of cyclin-dependent kinases (CDKs), which play a key role in cell cycle regulation.[12][13] The amino group at the C3-position can form crucial hydrogen bonds with the hinge region of the kinase ATP binding pocket.[12]

Structure-activity relationship (SAR) studies have shown that the nature of the substituents on both the N1-aryl ring and the group at the C3-position significantly influences the anticancer potency. For example, in a series of 1,3-diaryl pyrazole-based urea derivatives, compounds with a 3,4-dichlorophenyl urea moiety showed potent activity against Staphylococcus aureus.[14][15] In another study, the introduction of an amide group at the R3 position of a pyrazoline ring increased cytotoxicity against HeLa and NCI-H520 cells.[14]

| Compound ID | N1-Aryl Group | C3-Substituent | Target/Assay | IC50/MIC | Reference |

| 1a | Phenyl | 4-Fluorophenyl | A549 lung cancer cells | 15.2 µM | [16] |

| 1b | 4-Chlorophenyl | 4-Fluorophenyl | A549 lung cancer cells | 8.9 µM | [16] |

| 2a | Phenyl | 3,4-Dichlorophenylurea | S. aureus | 0.25 µg/mL | [14] |

| 2b | Phenyl | 2,4-Difluorophenylurea | M. tuberculosis | 1 µg/mL | [14] |

| 3a | Phenyl | Furan-2-carbohydrazide | S. aureus | 2 µg/mL | [3] |

| 3b | 4-Methoxyphenyl | Furan-2-carbohydrazide | E. coli | 1 µg/mL | [3] |

Anti-inflammatory Activity

The pyrazole nucleus is a well-established pharmacophore in anti-inflammatory drug discovery, with celecoxib being a prominent example.[17] Derivatives of 1-aryl-3-bromopyrazoles have been explored for their potential as anti-inflammatory agents, often targeting cyclooxygenase (COX) enzymes. The introduction of specific aryl groups at the C3-position via Suzuki coupling has yielded compounds with significant COX-2 inhibitory activity.

Antimicrobial Activity

The 1-aryl-3-substituted pyrazole scaffold has also shown promise in the development of novel antimicrobial agents.[14][18] The ability to readily introduce various functionalities at the C3-position allows for the fine-tuning of the molecule's properties to enhance its activity against different bacterial and fungal strains. For example, the presence of chloro and bromo substituents has been shown to increase antimicrobial activity due to their lipophilic properties.[19]

Conclusion and Future Perspectives

The 1-aryl-3-bromopyrazole scaffold represents a powerful and versatile platform in modern medicinal chemistry. Its amenability to a wide range of palladium-catalyzed cross-coupling reactions provides a rapid and efficient means to generate diverse libraries of novel compounds. The demonstrated anticancer, anti-inflammatory, and antimicrobial activities of derivatives highlight the therapeutic potential of this privileged substructure. Future research in this area will likely focus on the development of more complex and targeted molecules through the continued exploration of novel cross-coupling partners and the application of advanced synthetic methodologies. Furthermore, a deeper understanding of the specific molecular targets and mechanisms of action of these compounds will be crucial for the rational design of next-generation therapeutics based on the 1-aryl-3-bromopyrazole core.

References

Sources

- 1. 1,3-Diarylpyrazolones as Potential Anticancer Agents for Non-Small Cell Lung Cancer: Synthesis and Antiproliferative Activity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. semanticscholar.org [semanticscholar.org]

- 3. Pyrazole Biomolecules as Cancer and Inflammation Therapeutics | Encyclopedia MDPI [encyclopedia.pub]

- 4. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 5. rsc.org [rsc.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]

- 8. mdpi.com [mdpi.com]

- 9. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Coumarin–carbazole based functionalized pyrazolines: synthesis, characterization, anticancer investigation and molecular docking - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03970A [pubs.rsc.org]

- 15. researchgate.net [researchgate.net]

- 16. Synthesis and pharmacological evaluation of 1,3-diaryl substituted pyrazole based (thio)urea derivatives as potent antimicrobial agents against multi-drug resistant Staphylococcus aureus and Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 17. ijpsjournal.com [ijpsjournal.com]

- 18. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Synthesis, Characterization, Antimicrobial Screening and Free-Radical Scavenging Activity of Some Novel Substituted Pyrazoles [mdpi.com]

Methodological & Application

Application Note: Regioselective Synthesis of 3-Bromo-1-(4-trifluoromethoxyphenyl)-1H-pyrazole

This Application Note is structured to provide a high-fidelity, reproducible protocol for the synthesis of 3-Bromo-1-(4-trifluoromethoxyphenyl)-1H-pyrazole .

Unlike generic synthesis guides, this document prioritizes regiochemical integrity . The 3-position of the pyrazole ring is electronically deactivated compared to the 4-position, making direct bromination of the 1-aryl-pyrazole scaffold prone to failure (yielding the 4-bromo isomer). Therefore, this protocol utilizes a convergent de novo ring construction followed by a radical-mediated Sandmeyer transformation to guarantee the correct substitution pattern.

Executive Summary & Strategic Rationale

The synthesis of 3-bromo-1-arylpyrazoles presents a specific regiochemical challenge. Electrophilic aromatic substitution (EAS) on 1-arylpyrazoles overwhelmingly favors the C4 position due to the electronic distribution of the pyrazole ring.

To bypass this limitation, this protocol employs a "Bottom-Up" Strategy :

-

Scaffold Construction: Formation of the pyrazole ring with a latent functional group (amine) at the C3 position using 2-chloroacrylonitrile .

-

Functional Group Interconversion: Transformation of the C3-amine to C3-bromine via a non-aqueous Sandmeyer reaction .

This route is preferred over metal-catalyzed cross-coupling (e.g., Chan-Lam) of 3-bromopyrazole due to the high cost of 3-bromopyrazole and the potential for N1/N2 isomer mixtures during coupling.

Retrosynthetic Analysis

The retrosynthetic logic relies on disconnecting the C-Br bond to reveal a diazonium intermediate, which traces back to an amine. The pyrazole core is disconnected at the N-C bond, leading to the aryl hydrazine and a 3-carbon nitrile equivalent.

Figure 1: Retrosynthetic pathway prioritizing regiocontrol at C3.

Experimental Protocol

Phase 1: Preparation of 4-(Trifluoromethoxy)phenylhydrazine Hydrochloride

Note: This material is commercially available (CAS 133115-72-7), but in-house synthesis is described for autonomy.

Reaction:

Reagents:

-

4-(Trifluoromethoxy)aniline (1.0 eq)

-

Sodium Nitrite (1.1 eq)

-

Stannous Chloride Dihydrate (SnCl2·2H2O) (2.5 eq)

-

Conc. HCl

Procedure:

-

Diazotization: Dissolve 4-(trifluoromethoxy)aniline (50 mmol) in conc. HCl (30 mL) and cool to -5°C in an ice/salt bath. Dropwise add a solution of NaNO2 (55 mmol) in water (15 mL), maintaining temperature < 0°C. Stir for 30 min.

-

Reduction: Dissolve SnCl2·2H2O (125 mmol) in conc. HCl (40 mL) and cool to -5°C. Add the diazonium solution to the stannous chloride solution portion-wise with vigorous stirring.

-

Isolation: A thick precipitate of the hydrazine hydrochloride salt will form. Stir at 0°C for 1 hour, then refrigerate overnight. Filter the solid, wash with cold brine and ether.

-

Validation: 1H NMR (DMSO-d6) should show broad NH signals (approx 9-10 ppm) and characteristic aromatic doublets.

Phase 2: Regioselective Synthesis of 3-Amino-1-(4-trifluoromethoxyphenyl)-1H-pyrazole

Critical Step: The use of 2-chloroacrylonitrile directs the formation of the 3-amino isomer.

Reagents:

-

Hydrazine HCl salt (from Phase 1) (1.0 eq)

-

2-Chloroacrylonitrile (1.1 eq)

-

Triethylamine (Et3N) (3.0 eq)

-

Ethanol (EtOH) (Reagent Grade)

Procedure:

-

Suspend the hydrazine hydrochloride (20 mmol) in EtOH (50 mL).

-

Add Et3N (60 mmol) dropwise. The mixture will clear as the free base hydrazine is released.

-

Cool to 0°C. Add 2-chloroacrylonitrile (22 mmol) dropwise to control the exotherm.

-

Reflux: Heat the mixture to reflux (approx. 78°C) for 6–8 hours.

-

Mechanism Note: The hydrazine undergoes Michael addition to the nitrile, followed by cyclization and elimination of HCl to aromatize.

-

-

Work-up: Concentrate the ethanol under reduced pressure. Dilute the residue with water (50 mL) and extract with Ethyl Acetate (3 x 30 mL).

-

Purification: Wash combined organics with brine, dry over Na2SO4, and concentrate. Recrystallize from Ethanol/Hexane if necessary.

-

Yield Target: 60–75%.

Phase 3: Sandmeyer Bromination (The "Radical Switch")

This step replaces the amino group with bromine using a non-aqueous Sandmeyer protocol to prevent phenol formation.

Reagents:

-

3-Amino-1-(4-trifluoromethoxyphenyl)-pyrazole (1.0 eq)

-

Copper(II) Bromide (CuBr2) (1.2 eq)

-

tert-Butyl Nitrite (tBuONO) (1.5 eq)

-

Acetonitrile (MeCN) (Anhydrous)

Procedure:

-

Setup: Flame-dry a 3-neck flask and purge with Nitrogen. Add CuBr2 (12 mmol) and anhydrous MeCN (40 mL).

-

Activation: Add tBuONO (15 mmol) dropwise to the copper suspension. The mixture will turn dark.[1]

-

Addition: Dissolve the 3-aminopyrazole (10 mmol) in minimal MeCN and add it dropwise to the reaction mixture at room temperature.

-

Observation: Evolution of N2 gas will be observed.

-

-

Reaction: Heat to 60°C for 2 hours to ensure complete consumption of the diazonium intermediate.

-

Quench: Pour the mixture into 20% aqueous HCl (to solubilize copper salts) and extract with Diethyl Ether.

-

Purification: Silica gel column chromatography (Eluent: Hexane/EtOAc 9:1). The 3-bromo product is less polar than the amine.

Analytical Data & Validation

| Parameter | Specification | Diagnostic Signal |

| Appearance | White to off-white solid | N/A |

| 1H NMR (CDCl3) | Pyrazole C4-H | δ 6.50 ppm (d, J=2.5 Hz) . Note: C4-H is upfield of C5-H. |

| 1H NMR (CDCl3) | Pyrazole C5-H | δ 7.80 ppm (d, J=2.5 Hz) . |

| 13C NMR | C3-Br Carbon | δ ~125-130 ppm . Distinct from C-NH2 (~150 ppm). |

| Mass Spec | Isotopic Pattern | M+ and M+2 peaks (1:1 ratio) confirming Bromine. |

Mechanistic Visualization

The Sandmeyer transformation is the critical quality-control step. It proceeds via a radical mechanism involving Single Electron Transfer (SET) from the Copper catalyst.

Figure 2: Radical mechanism of the non-aqueous Sandmeyer bromination.

Safety & Handling

-

Hydrazines: Potent skin sensitizers and suspected carcinogens. Handle in a fume hood with double gloving.

-

tert-Butyl Nitrite: Highly flammable and toxic. Store in a refrigerator.

-

Diazonium Intermediates: Although generated in situ, they are potentially explosive if allowed to dry. Do not concentrate the reaction mixture before the gas evolution ceases.

References

-

Sigma-Aldrich. 4-(Trifluoromethoxy)phenylhydrazine hydrochloride Product Page.Link

- Elguero, J.Comprehensive Heterocyclic Chemistry II: Pyrazoles. Pergamon Press, 1996. (Foundational text on Pyrazole regiochemistry).

- K. C. Joshi et al. "Reaction of Arylhydrazines with 2-Chloroacrylonitrile." Journal of Heterocyclic Chemistry, 1982, 19, 1267. (Primary source for 3-aminopyrazole synthesis).

- Beck, J. R. "Nucleophilic displacement of aromatic nitro groups." Tetrahedron, 1978, 34(14), 2057-2068.

-

PubChem. Compound Summary for 3-Bromo-1-phenyl-1H-pyrazole (Analog).Link

Sources

Application Note: 3-Bromo-1-(4-trifluoromethoxyphenyl)-1H-pyrazole in Agrochemical Discovery

Part 1: Executive Summary & Technical Rationale

3-Bromo-1-(4-trifluoromethoxyphenyl)-1H-pyrazole is a high-value heterocyclic building block employed in the synthesis of next-generation agrochemicals, specifically insecticides and acaricides . Its structural significance lies in the synergistic combination of the pyrazole core (a privileged scaffold in bio-active molecules) and the trifluoromethoxy (-OCF₃) group .

The "Fluorine Effect" in Agrochemicals

The -OCF₃ moiety is a critical bioisostere. Unlike a simple methyl or methoxy group, the trifluoromethoxy group significantly alters the physicochemical profile of the parent molecule:

-

Lipophilicity Modulation: It increases

, enhancing cuticular penetration in pests. -

Metabolic Stability: The C-F bonds resist oxidative metabolism by cytochrome P450 enzymes, prolonging the active half-life of the compound in the field.

-

Conformational Locking: The steric bulk of the -OCF₃ group often restricts bond rotation, locking the molecule into a bioactive conformation that fits tightly into target receptors (e.g., GABA-gated chloride channels or Mitochondrial Complex I).

Primary Applications

-

METI Acaricides: Analogs of Fenpyroximate and Tolfenpyrad where the pyrazole core serves as the linker between the electron-transport-inhibiting "head" and the lipophilic "tail."

-

GABA-Cl Antagonists: Phenylpyrazole insecticides (similar to Fipronil ) where the 3-position is functionalized to optimize binding affinity.

-

Ryanodine Receptor Modulators: As a variation of the diamide class (e.g., Chlorantraniliprole ), replacing the pyridine ring with a trifluoromethoxyphenyl moiety to bypass resistance.

Part 2: Chemical Profile & Safety Data

| Property | Specification |

| Chemical Name | 3-Bromo-1-(4-trifluoromethoxyphenyl)-1H-pyrazole |

| Molecular Formula | C₁₀H₆BrF₃N₂O |

| Molecular Weight | 307.07 g/mol |

| Appearance | Off-white to pale yellow crystalline solid |

| Melting Point | 68–72 °C (Typical) |

| Solubility | Soluble in DCM, THF, Ethyl Acetate; Insoluble in Water |

| Stability | Stable under standard conditions; avoid strong oxidizers |

Safety & Handling (GHS Classification)

-

Signal Word: WARNING

-

H302: Harmful if swallowed.

-

H315/H319: Causes skin irritation / Causes serious eye irritation.

-

H410: Very toxic to aquatic life with long-lasting effects (Characteristic of halogenated pyrazoles).

-

PPE: Nitrile gloves, safety goggles, and localized ventilation are mandatory.

Part 3: Synthesis Protocols

Protocol A: Preparation of the Intermediate (The Hydrazine Route)

Rationale: This route ensures high regioselectivity for the N-arylation, preventing the formation of the 1,5-isomer mixture common in other methods.

Reagents:

-

4-(Trifluoromethoxy)phenylhydrazine hydrochloride (CAS 13957-54-5)[1]

-

2,3-Dibromopropionitrile (or 2,3-dichloroacrylonitrile equivalent)

-

Ethanol (EtOH)

-

Triethylamine (Et₃N)

Step-by-Step Methodology:

-

Hydrazine Activation: In a 500 mL round-bottom flask, suspend 4-(trifluoromethoxy)phenylhydrazine hydrochloride (10.0 g, 43.7 mmol) in EtOH (150 mL). Add Et₃N (1.1 eq) dropwise at 0°C to liberate the free base.

-

Cyclization: Add 2,3-dibromopropionitrile (44.0 mmol) slowly while maintaining the temperature below 10°C.

-

Reflux: Heat the mixture to reflux (78°C) for 6 hours. Monitor consumption of hydrazine by TLC (Hexane:EtOAc 4:1).

-

Workup: Cool to room temperature. Concentrate the solvent under reduced pressure. Dissolve the residue in DCM (100 mL) and wash with water (2 x 50 mL) and brine (50 mL).

-

Purification: Dry organic layer over Na₂SO₄, filter, and concentrate. Purify via silica gel column chromatography (Gradient: 0-10% EtOAc in Hexanes) to isolate 3-Bromo-1-(4-trifluoromethoxyphenyl)-1H-pyrazole .

Protocol B: Downstream Application (Suzuki-Miyaura Coupling)

Rationale: The bromine at position 3 is an excellent handle for Pd-catalyzed cross-coupling, allowing researchers to attach diverse aryl or heteroaryl groups to create a library of potential insecticides.

Reagents:

-

Intermediate: 3-Bromo-1-(4-trifluoromethoxyphenyl)-1H-pyrazole (1.0 eq)

-

Boronic Acid: Aryl-B(OH)₂ (1.2 eq) (e.g., 4-chlorophenylboronic acid)

-

Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (3 mol%)

-

Base: K₂CO₃ (2.0 eq)

-

Solvent: 1,4-Dioxane / Water (4:1 ratio)

Step-by-Step Methodology:

-

Degassing: Charge a microwave vial or pressure tube with the Intermediate (0.5 mmol), Boronic Acid (0.6 mmol), and K₂CO₃ (1.0 mmol).

-

Solvent Addition: Add 1,4-Dioxane (4 mL) and Water (1 mL). Sparge with Argon for 5 minutes to remove dissolved oxygen (Critical for Pd cycle efficiency).

-

Catalyst Addition: Add Pd(dppf)Cl₂ (0.015 mmol) quickly and seal the vessel under Argon.

-

Reaction: Heat to 90°C for 4 hours (or 110°C for 30 mins in microwave).

-

Extraction: Dilute with EtOAc, wash with water.

-

Analysis: The resulting 3-Aryl-1-(4-trifluoromethoxyphenyl)pyrazole is ready for biological assay (e.g., LC50 determination against Plutella xylostella).

Part 4: Visualizing the Workflow

Diagram 1: Synthesis & Functionalization Pathway

This flow illustrates the conversion of raw materials into the active agrochemical scaffold.

Caption: Synthesis of the 3-bromo pyrazole core and its subsequent diversification via Suzuki coupling.

Diagram 2: Mode of Action (GABA Receptor Antagonism)

How the final molecule interacts with the pest's nervous system.

Caption: Mechanism of Action for phenylpyrazole insecticides targeting the GABA-gated chloride channel.

Part 5: References

-

Synthesis of Pyrazoles via Hydrazine Cyclization:

-

Title: "Recent Advances in the Synthesis of Pyrazoles: A Review."

-

Source: Organic Chemistry Portal.

-

URL:[Link]

-

-

Suzuki-Miyaura Coupling Protocols:

-

Title: "Suzuki-Miyaura Cross-Coupling: Reaction Conditions and Catalysts."

-

Source: Sigma-Aldrich (Merck) Technical Library.

-

-

Trifluoromethoxy Group in Agrochemicals:

-

Title: "The Trifluoromethoxy Group: A Pharmacophore with Unique Properties."

-

Source: National Institutes of Health (PMC).

-

URL:[Link]

-

-

Phenylpyrazole Insecticide Mechanism:

-

Title: "Fipronil and its degradation products: Molecular mechanism of action."

-

Source: ScienceDirect.

-

URL:[Link]

-

Sources

Functionalization of the C-3 position in 1-(4-trifluoromethoxyphenyl) pyrazoles

An In-Depth Guide to the Strategic Functionalization of the C-3 Position in 1-(4-Trifluoromethoxyphenyl) Pyrazoles

Authored by a Senior Application Scientist

Introduction: The Strategic Importance of the 1-Aryl Pyrazole Scaffold

The 1-aryl pyrazole motif is a cornerstone in modern medicinal chemistry and agrochemical design. Its unique structural and electronic properties allow it to serve as a versatile scaffold, present in numerous approved drugs like the anti-inflammatory agent Celecoxib and the anticancer drug Crizotinib.[1][2][3] The 1-(4-trifluoromethoxyphenyl) substituent, in particular, is a highly valued pharmacophore. The -OCF₃ group enhances metabolic stability, increases lipophilicity, and can improve membrane permeability and binding affinity, making this scaffold a prime target for drug discovery programs.

Functionalization of the pyrazole ring is critical for modulating the biological activity and pharmacokinetic profile of these molecules. While the C-4 and C-5 positions are often readily modified, the C-3 position presents a significant synthetic challenge due to its lower intrinsic reactivity in many reaction classes.[4][5][6] This guide provides a detailed exploration of advanced synthetic strategies, field-proven protocols, and the underlying chemical principles for the selective functionalization of the C-3 position of 1-(4-trifluoromethoxyphenyl) pyrazoles, empowering researchers to accelerate their discovery programs.

Core Synthetic Strategies: Navigating the Challenges of C-3 Reactivity

The functionalization of the pyrazole C-3 position requires overcoming its inherent electronic properties. Traditional electrophilic substitution often favors the more electron-rich C-4 position. Therefore, modern synthetic chemistry has pivoted towards more sophisticated methods, primarily transition-metal-catalyzed C-H activation and the use of pre-functionalized intermediates.

Below is a workflow outlining the primary strategic pathways for C-3 functionalization, which will be detailed in this guide.

Figure 1: Strategic workflow for C-3 functionalization of the target pyrazole.

Methodology 1: Palladium-Catalyzed Direct C-H Arylation

Direct C-H functionalization has revolutionized synthetic chemistry by offering a more atom-economical alternative to traditional cross-coupling reactions, which require pre-functionalized starting materials.[7][8][9] For the C-3 arylation of 1-aryl pyrazoles, a significant challenge is overcoming the poor reactivity of this position.[4][5] A robust protocol utilizing a Palladium(II)/1,10-Phenanthroline catalyst system has proven effective for this difficult transformation.[5][6]

Causality Behind the Method: The success of this protocol hinges on a few key factors. The Pd(II) catalyst, in conjunction with a suitable ligand like 1,10-phenanthroline (Phen), is capable of activating the C-3 C-H bond. The reaction typically proceeds via a concerted metalation-deprotonation (CMD) mechanism. The choice of a high-boiling-point, non-polar solvent like toluene is crucial for reaching the high temperatures (160 °C) required to overcome the activation energy barrier.[4][5] A strong inorganic base, such as Cesium Carbonate (Cs₂CO₃), acts as the proton scavenger in the CMD step, facilitating the catalytic cycle.

Figure 2: Simplified catalytic cycle for Pd(II)-catalyzed C-3 arylation.

Protocol: C-3 Direct Arylation of 1-(4-Trifluoromethoxyphenyl) Pyrazole

Materials & Reagents:

-

1-(4-Trifluoromethoxyphenyl) pyrazole

-

Aryl iodide or Aryl bromide (e.g., 4-iodotoluene)

-

Palladium(II) acetate (Pd(OAc)₂)

-

1,10-Phenanthroline (Phen)

-

Cesium carbonate (Cs₂CO₃)

-

Toluene (anhydrous)

-

Ethyl acetate (EtOAc)

-

Celite®

-

Deionized Water

-

Brine (saturated NaCl solution)

-

Magnesium sulfate (MgSO₄)

Equipment:

-

35 mL sealed reaction tube with a Teflon-lined cap

-

Stir plate with heating block or oil bath

-

Standard laboratory glassware

-

Rotary evaporator

-

Flash chromatography system

Procedure:

-

Reaction Setup: To a 35 mL sealed tube, add Pd(OAc)₂ (5.6 mg, 0.025 mmol, 10 mol%), 1,10-phenanthroline (4.5 mg, 0.025 mmol, 10 mol%), and Cs₂CO₃ (82 mg, 0.25 mmol, 1.0 equiv).

-

Reagent Addition: Add the 1-(4-trifluoromethoxyphenyl) pyrazole (57 mg, 0.25 mmol, 1.0 equiv) and the aryl halide (e.g., 4-iodotoluene, 54.5 mg, 0.25 mmol, 1.0 equiv).

-

Solvent Addition: Add 1 mL of anhydrous toluene to the tube.

-

Reaction: Cap the tube tightly and place it in a preheated heating block or oil bath at 160 °C. Stir the reaction mixture vigorously for 48-72 hours.

-

Work-up: After cooling the reaction to room temperature, dilute the mixture with ethyl acetate (10 mL).

-

Filtration: Filter the mixture through a short pad of Celite®, washing the pad with additional ethyl acetate (2 x 5 mL).

-

Extraction: Transfer the filtrate to a separatory funnel, wash with water (10 mL) and then brine (10 mL). Dry the organic layer over anhydrous MgSO₄.

-

Purification: Filter off the drying agent and concentrate the filtrate in vacuo. Purify the resulting crude residue by flash column chromatography (e.g., using a hexane:EtOAc gradient) to yield the pure C-3 arylated product.

Self-Validation:

-

TLC Analysis: Monitor reaction progress by TLC to confirm consumption of the starting material.

-

¹H NMR: Expect to see the disappearance of the C-3 proton signal and the appearance of new aromatic signals corresponding to the coupled aryl group.

-

Mass Spectrometry: Confirm the molecular weight of the desired product via HRMS or LC-MS.

| Aryl Halide Partner | Reaction Time (h) | Typical Yield (%) |

| 4-Iodotoluene | 48 | 75-85 |

| 4-Bromoanisole | 72 | 60-70 |

| 1-Iodonaphthalene | 48 | 70-80 |

Table 1: Representative yields for the C-3 arylation protocol. Data is illustrative based on published procedures for similar substrates.[5][6]

Methodology 2: Regioselective C-3 Halogenation

Halogenated pyrazoles are exceptionally valuable intermediates, serving as versatile handles for subsequent cross-coupling reactions to introduce a wide array of functional groups.[10] Direct electrophilic halogenation of pyrazoles typically occurs at the C-4 position.[11] Achieving C-3 selectivity often requires blocking the C-4 position or using alternative strategies. However, under carefully controlled conditions with specific N-halosuccinimides (NXS), direct C-H halogenation can be guided towards other positions.

Causality Behind the Method: For 1-aryl pyrazoles, the N-aryl group can influence the electronic distribution and steric environment. While C-4 remains the most electronically favorable site for electrophilic attack, using a polar aprotic solvent like DMSO can modulate the reactivity of the NXS reagent. The reaction proceeds via a standard electrophilic aromatic substitution mechanism. The choice between N-chlorosuccinimide (NCS), N-bromosuccinimide (NBS), and N-iodosuccinimide (NIS) allows for the specific introduction of different halogens.

Protocol: C-3 Bromination of 1-(4-Trifluoromethoxyphenyl) Pyrazole

Materials & Reagents:

-

1-(4-Trifluoromethoxyphenyl) pyrazole

-

N-Bromosuccinimide (NBS)

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Dichloromethane (DCM)

-

Deionized Water

-

Brine

Equipment:

-

Round-bottom flask with stir bar

-

Nitrogen or Argon gas inlet

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: To a clean, dry round-bottom flask under a nitrogen atmosphere, add 1-(4-trifluoromethoxyphenyl) pyrazole (228 mg, 1.0 mmol, 1.0 equiv).

-

Solvent and Reagent Addition: Add anhydrous DMSO (5 mL) and stir until the pyrazole is fully dissolved. Add N-Bromosuccinimide (NBS) (214 mg, 1.2 mmol, 1.2 equiv) portion-wise over 5 minutes.

-

Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

-

Work-up: Upon completion, pour the reaction mixture into a separatory funnel containing deionized water (50 mL) and dichloromethane (50 mL).

-

Extraction: Extract the aqueous layer with DCM (2 x 25 mL). Combine the organic layers and wash with water (2 x 25 mL) followed by brine (25 mL).

-

Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the crude product by flash chromatography (hexane:EtOAc gradient) to yield 3-bromo-1-(4-trifluoromethoxyphenyl) pyrazole.

Self-Validation:

-

¹H NMR: The C-3 proton signal will be absent. The signals for the C-4 and C-5 protons will likely shift downfield due to the electronic effect of the bromine atom.

-

¹³C NMR: A significant shift will be observed for the C-3 carbon, which will now be directly attached to bromine.

-

Mass Spectrometry: The mass spectrum will show a characteristic isotopic pattern for a monobrominated compound (two peaks of nearly equal intensity separated by 2 m/z units).

Methodology 3: Regioselective C-3 Nitration

Nitration is a fundamental transformation for introducing a nitro group, which can be a useful functional group in its own right or can be reduced to an amine for further diversification. The directing effects of the pyrazole ring nitrogens and the N-aryl substituent are critical for controlling regioselectivity.

Causality Behind the Method: The nitration of 1-phenylpyrazole derivatives with mixed acid (HNO₃/H₂SO₄) typically yields the 4-nitro product. However, the electron-withdrawing nature of the 4-trifluoromethoxyphenyl group deactivates the pyrazole ring towards electrophilic substitution. Under forcing conditions, nitration can occur, but regioselectivity can be poor. A more controlled approach is often necessary. For the purposes of this guide, a standard protocol is presented, but researchers should be aware that optimization and careful analysis of the product mixture are essential.

Protocol: C-3 Nitration of 1-(4-Trifluoromethoxyphenyl) Pyrazole

Materials & Reagents:

-

1-(4-Trifluoromethoxyphenyl) pyrazole

-

Fuming Nitric Acid (HNO₃, 90%)

-

Concentrated Sulfuric Acid (H₂SO₄, 98%)

-

Ice

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate (NaHCO₃) solution

Equipment:

-

Round-bottom flask equipped with a stir bar and dropping funnel

-

Ice-water bath

-

Standard laboratory glassware

Procedure:

-

Acid Mixture Preparation: In a flask cooled in an ice-water bath, slowly add concentrated H₂SO₄ (5 mL) to fuming HNO₃ (5 mL). Stir gently for 10 minutes.

-

Substrate Addition: In a separate flask, dissolve 1-(4-trifluoromethoxyphenyl) pyrazole (456 mg, 2.0 mmol) in concentrated H₂SO₄ (5 mL) at 0 °C.

-

Nitration: Slowly add the pre-cooled nitrating mixture dropwise to the pyrazole solution, ensuring the internal temperature does not exceed 5-10 °C.

-

Reaction: After the addition is complete, allow the reaction to stir at 0-5 °C for 1 hour, then at room temperature for 4 hours.

-

Quenching: Carefully pour the reaction mixture onto crushed ice (approx. 100 g) with vigorous stirring.

-

Neutralization & Extraction: A precipitate may form. If so, collect by filtration. If not, neutralize the acidic solution by slowly adding saturated NaHCO₃ solution until the pH is ~7. Extract the aqueous mixture with DCM (3 x 50 mL).

-

Purification: Combine the organic layers, dry over MgSO₄, filter, and concentrate. Purify the crude product mixture by flash chromatography to isolate the 3-nitro isomer from other potential regioisomers (e.g., 4-nitro).

Self-Validation:

-

Product Isolation: Be prepared to separate isomers. The C-3 and C-4 nitro products will have distinct ¹H and ¹³C NMR spectra.

-

Spectroscopic Analysis: The introduction of the strongly electron-withdrawing nitro group will cause significant downfield shifts of the remaining pyrazole protons in the ¹H NMR spectrum.

References

-

Kang, E., Kim, H. T., & Joo, J. M. (2020). Transition-metal-catalyzed C–H functionalization of pyrazoles. Organic & Biomolecular Chemistry. [Link]

-

Wang, D. H., Wasa, M., Giri, R., & Yu, J. Q. (2013). A robust protocol for Pd(ii)-catalyzed C-3 arylation of (1H) indazoles and pyrazoles: total synthesis of nigellidine hydrobromide. Chemical Science. [Link]

-

Kang, E., Kim, H. T., & Joo, J. M. (2020). Transition-metal-catalyzed C-H functionalization of pyrazoles. PubMed. [Link]

-

Wang, D. H., Wasa, M., Giri, R., & Yu, J. Q. (2013). A Robust Protocol for Pd(II)-catalyzed C-3 Arylation of (1H) Indazoles and Pyrazoles: Total Synthesis of Nigellidine Hydrobromide. PMC. [Link]

-

Lassalas, P., et al. (2012). Efficient synthesis and first regioselective C-3 direct arylation of imidazo[1,2-b]pyrazoles. Chemistry. [Link]

-

Han, S., Kim, H. T., & Joo, J. M. (2014). Catalytic C-H allylation and benzylation of pyrazoles. Semantic Scholar. [Link]

-

Kang, E., Kim, H. T., & Joo, J. M. (2020). Transition-metal-catalyzed C–H functionalization of pyrazoles. RSC Publishing. [Link]

-

Han, S., et al. (2014). Catalytic C–H Allylation and Benzylation of Pyrazoles. ResearchGate. [Link]

-

Wang, D. H., et al. (2013). A robust protocol for Pd(ii)-catalyzed C-3 arylation of (1H) indazoles and pyrazoles: total synthesis of nigellidine hydrobromide. Chemical Science - The Royal Society of Chemistry. [Link]

-